![molecular formula C11H20N2OS B12599636 Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]- CAS No. 874115-56-7](/img/structure/B12599636.png)
Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]- is a complex organic compound that features a piperidine ring and a thiazolidine ring. This compound is notable for its unique structure, which includes a six-membered piperidine ring and a five-membered thiazolidine ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]- typically involves the reaction of piperidine derivatives with thiazolidine derivatives under controlled conditions. One common method involves the use of a Mannich reaction, where a piperidine derivative reacts with formaldehyde and a thiazolidine derivative to form the desired compound . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product . The use of advanced catalysts and automated systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield piperidinones, while reduction reactions can produce piperidines with different substituents .
Scientific Research Applications
Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and thiazolidine derivatives, such as:
- Piperidine
- Thiazolidine
- Piperidinones
- Thiazolidinones
Uniqueness
What sets Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]- apart from similar compounds is its unique combination of a piperidine ring and a thiazolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
874115-56-7 |
|---|---|
Molecular Formula |
C11H20N2OS |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-thiazolidin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H20N2OS/c1-11(2)12-9(8-15-11)10(14)13-6-4-3-5-7-13/h9,12H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
RUALHCFNVJMMOE-VIFPVBQESA-N |
Isomeric SMILES |
CC1(N[C@@H](CS1)C(=O)N2CCCCC2)C |
Canonical SMILES |
CC1(NC(CS1)C(=O)N2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)
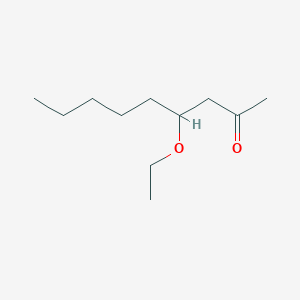

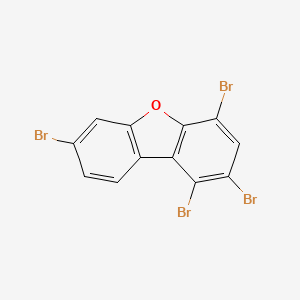
![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)

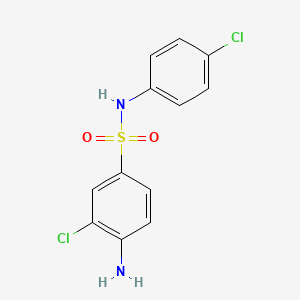
![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)
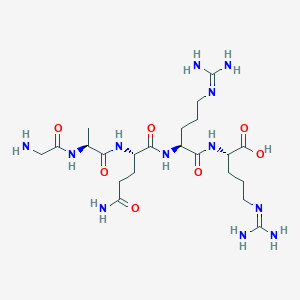
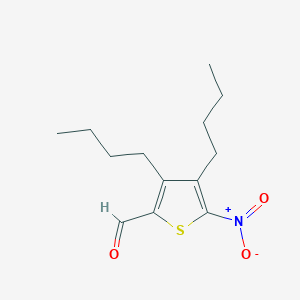
![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)
